Sodium 12-hydroxyoctadecanoate

Description

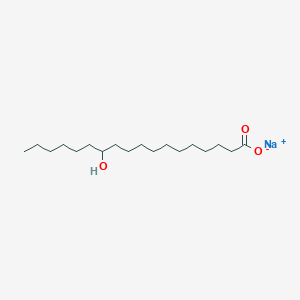

Structure

2D Structure

Properties

IUPAC Name |

sodium;12-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVDGBKMGBRCKB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884592 | |

| Record name | Octadecanoic acid, 12-hydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13329-67-4 | |

| Record name | Sodium hydroxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013329674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 12-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 12-hydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 12-hydroxyoctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYDROXYSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41MQN4869V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Transformations of Sodium 12 Hydroxyoctadecanoate

Industrial and Laboratory Synthesis of 12-Hydroxyoctadecanoate (B1258542) Precursors

The journey from a natural oil to sodium 12-hydroxyoctadecanoate involves several key precursor synthesis steps. The primary feedstock is castor oil, which is unique among vegetable oils due to its high content of ricinoleic acid.

Transesterification of Ricinoleic Acid-Containing Oils

Castor oil is composed of approximately 85-90% ricinoleic acid in the form of triglycerides. researchgate.netresearchgate.net The initial step to isolate a ricinoleic acid derivative often involves breaking down these triglycerides. Transesterification is a common method used to convert the glycerides in castor oil into simpler alkyl esters, such as methyl ricinoleate (B1264116). researchgate.netscitepress.org This process is typically base-catalyzed and is a crucial step for producing purified precursors for subsequent reactions. researchgate.net For example, the transesterification of castor oil can yield methyl ricinoleate with a concentration as high as 88.666%. scitepress.org

The primary components of castor oil are detailed in the table below.

| Fatty Acid Component | Approximate Composition (%) |

| Ricinoleic Acid | 85 - 90 |

| Oleic Acid | 4 - 5 |

| Linoleic Acid | 4 - 5 |

| Palmitic Acid | ~2 |

| Stearic Acid | ~2 |

| Dihydroxystearic Acid | <1 |

| Linolenic Acid | <1 |

| Eicosanoic Acid | <1 |

| Data sourced from multiple references. scitepress.orglookchem.com |

Hydrogenation Methodologies for Unsaturated Fatty Acids

The key precursor to this compound is 12-hydroxystearic acid (12-HSA). penpet.com 12-HSA is a saturated fatty acid produced by the hydrogenation of ricinoleic acid or its esters. penpet.comresearchgate.netcaymanchem.com This process involves the catalytic addition of hydrogen across the carbon-carbon double bond present in the ricinoleic acid molecule, converting the unsaturated fatty acid into its saturated counterpart while preserving the hydroxyl group.

This hydrogenation is a critical industrial process. Conventionally, castor oil is first hydrogenated using catalysts like nickel or palladium. google.comgoogle.com The resulting hydrogenated castor oil, which contains glycerides of 12-HSA, is then hydrolyzed. atamankimya.com An alternative route involves hydrolyzing the castor oil first to yield ricinoleic acid, which is then hydrogenated. google.comgoogle.com This latter sequence is reported to produce a product with lower odor and color intensity. google.com

The table below summarizes typical conditions for the hydrogenation of ricinoleic acid.

| Parameter | Value | Catalyst |

| Temperature | 120 °C - 185 °C | Nickel (e.g., Nysofact IQ 101) |

| Pressure | ~20 bar (H₂) | |

| Data compiled from various industrial process descriptions. google.com |

Following hydrogenation, the crude 12-HSA is often purified. For instance, the hot product can be filtered with acid-activated bleaching earth and other adsorbents to yield a purified product with a melting range of 72-81 °C. google.com

Saponification and Esterification Routes to Sodium Salts

The final step in producing this compound is the conversion of its precursor, 12-hydroxystearic acid, into the corresponding sodium salt. This is typically achieved through a saponification or neutralization reaction. vulcanchem.com

In this process, 12-hydroxystearic acid is reacted with a sodium base, most commonly sodium hydroxide (B78521) (NaOH). vulcanchem.com The reaction involves the deprotonation of the carboxylic acid group on the 12-HSA molecule, forming the sodium salt and water. vulcanchem.com This straightforward acid-base neutralization is an efficient method for producing this compound. vulcanchem.com An alternative industrial pathway involves the alkaline hydrolysis (saponification) of hydrogenated castor oil, which directly yields the salt of 12-hydroxystearic acid. wikipedia.org

Regioselective and Stereoselective Synthesis of Hydroxylated Fatty Acids

While industrial production of 12-HSA relies heavily on the hydrogenation of naturally abundant ricinoleic acid, significant research has focused on developing more selective methods for producing hydroxylated fatty acids. These methods aim to control the specific position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the hydroxyl group on the fatty acid chain, which is challenging through traditional chemical synthesis. mdpi.com

Enzymatic Biotransformation Processes

Enzymatic processes offer a green and highly selective alternative for synthesizing hydroxy fatty acids. mdpi.com Enzymes like cytochrome P450 (CYP) monooxygenases are capable of hydroxylating fatty acids at various positions. mdpi.comd-nb.info These enzymes can be engineered to exhibit high regioselectivity, targeting specific carbons along the fatty acid chain. mdpi.comnih.gov For example, engineered P450 enzymes have been used for selective hydroxylation of stearic acid. nih.gov

Lipases are another class of enzymes crucial in this field. They are widely used for the enzymatic hydrolysis of triglycerides, such as those in castor oil, to release the fatty acids under mild conditions. google.comgoogle.com This enzymatic hydrolysis can be the first step in a process, followed by chemical hydrogenation. google.com Furthermore, lipases can catalyze the esterification of hydroxy fatty acids to produce various derivatives. nih.govwur.nl

Hydratases represent another enzymatic route, catalyzing the addition of water to the double bonds of unsaturated fatty acids to generate hydroxy fatty acids. nih.govacs.org This method provides a direct pathway to hydroxylated products from common unsaturated fatty acids like oleic acid. wur.nl

Chemo-Enzymatic Hybrid Syntheses

Chemo-enzymatic strategies combine the advantages of both chemical and biological catalysis to create efficient and selective synthetic routes. d-nb.info These hybrid processes can overcome the limitations of purely chemical or enzymatic methods. nih.govacs.org

A common chemo-enzymatic approach for producing 12-HSA involves an initial enzymatic hydrolysis of castor oil using a lipase (B570770), followed by the chemical catalytic hydrogenation of the resulting ricinoleic acid. google.comgoogle.com This method leverages the mild and specific nature of the enzyme for the hydrolysis step and the efficiency of chemical catalysts for the hydrogenation. google.com

More complex chemo-enzymatic cascades have also been developed. For instance, a fatty acid can first be hydroxylated by an engineered P450 enzyme. nih.gov The resulting hydroxy fatty acid can then undergo further chemical transformations, such as oxidation to a ketone, followed by a Baeyer-Villiger oxidation to form an ester, which can then be hydrolyzed to yield different functionalized fatty acids. nih.gov Another strategy involves the hydratase-catalyzed hydration of an unsaturated fatty acid to a hydroxy fatty acid, followed by a lipase-mediated selective esterification to form fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govacs.org These multi-step cascades demonstrate the power of combining enzymatic and chemical reactions to produce a diverse range of valuable hydroxylated fatty acid derivatives. nih.gov

The table below presents performance metrics for a specific enzymatic biosynthesis approach.

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee) |

| SADH (M. luteus) | Ricinoleic acid | 98 | N/A |

| ATA variant (V. fluvialis) | 12-Ketostearic acid | 71 | 99 (R) |

| Data from a two-step enzymatic cascade to produce 12-hydroxyoctadecanoic acid. |

Derivatization Reactions and Functional Group Transformations

The presence of both a carboxylate and a hydroxyl group on the C18 fatty acid chain makes this compound a valuable precursor for various derivatization reactions. gokuloverseas.comalberdingk-boley.de These transformations enable the modification of its physical and chemical properties, leading to the creation of new molecules with enhanced functionalities.

Oxidation Chemistry of the Hydroxyl Moiety

The secondary hydroxyl group at the C12 position of the octadecanoate chain is susceptible to oxidation, yielding 12-ketostearic acid (12-oxostearic acid). prepchem.comgoogle.com This transformation introduces a carbonyl group, significantly altering the molecule's polarity and reactivity.

Common oxidizing agents employed for this purpose include chromic acid (CrO₃) in acetic acid or pyridinium (B92312) chlorochromate (PCC) in methylene (B1212753) chloride. prepchem.comgoogle.com The reaction with chromic acid is typically conducted at a controlled temperature of 30-35°C. google.com An alternative method involves the use of pyridinium chlorochromate with Celite as a support, stirred at room temperature for an extended period. prepchem.com

The synthesis of 12-ketostearic acid often proceeds through the methyl ester of 12-hydroxystearic acid to protect the carboxylic acid functionality. prepchem.com Following oxidation, the resulting methyl ester of 12-oxo-stearic acid is hydrolyzed, typically using a base like potassium hydroxide, to yield the final 12-ketostearic acid product. prepchem.com

Table 1: Oxidation of 12-Hydroxystearic Acid Derivatives

| Starting Material | Oxidizing Agent | Solvent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 12-Hydroxystearic acid | Chromic acid (CrO₃) | Acetic acid | 30-35°C | 12-Ketostearic acid | ~80% | google.com |

Esterification and Amidation Reactions

The carboxylate group of this compound readily participates in esterification and amidation reactions, leading to the formation of a diverse range of esters and amides. These reactions are fundamental in modifying the surfactant properties and creating new materials.

Esterification: Esterification is typically carried out on 12-hydroxystearic acid using an alcohol in the presence of a catalyst. Common catalysts include anhydrous hydrogen chloride or p-toluenesulfonic acid (PTSA). smolecule.comgoogle.com The reaction can be performed with an excess of the alcohol, which can also serve as the solvent. google.com For instance, the synthesis of methyl 12-hydroxystearate can be achieved by reacting 12-hydroxystearic acid with methanol (B129727) in the presence of an acid catalyst. prepchem.com Enzymatic synthesis using lipases offers a more environmentally friendly alternative under milder conditions. smolecule.com

Amidation: Amidation reactions involve the coupling of 12-hydroxystearic acid or its esters with amines. For example, N-butyl-12-hydroxystearic acid amide can be synthesized by reacting methyl 12-hydroxystearate with n-butylamine in the presence of a sodium methoxide (B1231860) catalyst. prepchem.com Another example is the synthesis of 12-hydroxystearate diethanolamide from 12-hydroxystearic acid and diethanolamine, which proceeds in a two-step process involving amidation followed by an ammonolysis reaction. sltc.org This reaction is optimized at a molar ratio of 1:1.03 (acid to amine) and a temperature of 135°C for the initial amidation step, yielding over 90% product. sltc.org

Table 2: Esterification and Amidation of 12-Hydroxystearic Acid

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification | 12-Hydroxystearic acid, Ethanol | p-Toluenesulfonic acid, 180–220°C | Ethyl 12-hydroxyoctadecanoate | smolecule.com |

| Esterification | 12-Hydroxystearic acid, various alcohols (C7-C14) | Anhydrous hydrogen chloride | Alkyl 12-hydroxyoctadecanoates | google.com |

| Amidation | Methyl 12-hydroxystearate, n-Butylamine | Sodium methoxide, heat-reflux | N-butyl-12-hydroxystearic acid amide | prepchem.com |

| Amidation | 12-Hydroxystearic acid, Diethanolamine | Sodium ethylate, 135°C then 70°C | 12-Hydroxystearate diethanolamide | sltc.org |

Sulfation and Other Anionic Modifications

The hydroxyl group at the C12 position can be chemically modified to introduce other anionic functionalities, such as sulfate (B86663) groups. This modification significantly impacts the molecule's surface-active properties, making it a more effective surfactant.

The sulfation of the hydroxyl group can be achieved using a sulfur trioxide-triethylamine complex (SO₃·NEt₃) in an anhydrous solvent like dimethylformamide (DMF) at room temperature. This method is analogous to the sulfation of other hydroxy fatty acids and their derivatives.

Furthermore, the carboxylate group itself represents an anionic site that can be involved in the formation of various metal salts, beyond just sodium. For instance, the reaction of 12-ketostearic acid (derived from 12-HSA) with sodium hydroxide produces sodium 12-ketostearate, which can then be treated with other metal salts, such as calcium acetate (B1210297), to yield the corresponding metal salt, like calcium 12-ketostearate. google.com

Research has also explored the synthesis of poly(ester-anhydrides) by reacting 12-hydroxystearic acid with cyclic anhydrides like succinic anhydride. nih.gov This reaction, carried out in toluene (B28343) at 90°C, results in the formation of an ester-diacid, which can then be polymerized. nih.gov

Table 3: Anionic Modifications of 12-Hydroxystearic Acid Derivatives

| Modification Type | Reactant | Reagent | Product | Reference |

|---|---|---|---|---|

| Sulfation (analogous) | 12-Hydroxyjasmonate | Sulfur trioxide-triethylamine complex | 12-Sulfoxyjasmonate | |

| Salt Formation | 12-Ketostearic acid | Sodium hydroxide, then Calcium acetate | Calcium 12-ketostearate | google.com |

Molecular Architecture, Conformation, and Chirality in Sodium 12 Hydroxyoctadecanoate Systems

Structural Analysis of the 12-Hydroxyoctadecanoate (B1258542) Anion

The 12-hydroxyoctadecanoate anion is the conjugate base of 12-hydroxyoctadecanoic acid, formed by the deprotonation of the carboxylic acid group. nih.govebi.ac.uk Its structure consists of a long, saturated 18-carbon aliphatic chain, which makes it a long-chain fatty acid anion. nih.gov A key feature is the hydroxyl (-OH) group positioned at the 12th carbon atom of the chain. sigmaaldrich.com The molecule is terminated by a carboxylate group (-COO⁻), which carries a negative charge and is ionically bonded to a sodium cation (Na⁺). The linear formula of the parent acid is CH₃(CH₂)₅CH(OH)(CH₂)₁₀COOH. sigmaaldrich.com This amphiphilic nature, with a polar head (carboxylate and hydroxyl groups) and a long nonpolar hydrocarbon tail, governs its self-assembly behavior.

Stereochemical Configurations and Their Ramifications

The presence of a hydroxyl group on the 12th carbon atom introduces a chiral center into the molecule, meaning this carbon is bonded to four different groups. This chirality is a critical factor that dictates the three-dimensional arrangement of the molecules in larger assemblies and has profound effects on the material's properties. researchgate.net

Because of the chiral center at C-12, 12-hydroxyoctadecanoic acid exists as a pair of stereoisomers: (R)-12-hydroxyoctadecanoic acid and (S)-12-hydroxyoctadecanoic acid. wikidata.org Consequently, its sodium salt also exists in these enantiomeric forms. The properties of the material are highly dependent on its enantiomeric composition.

Research comparing enantiopure and racemic mixtures of the parent acid, 12-hydroxystearic acid (12-HSA), demonstrates significant differences in their self-assembly. Enantiomerically pure D-12HSA (the (R)-enantiomer) was found to effectively gelate mineral oil at concentrations below 1.0 wt%. researchgate.net The resulting gel matrix is composed of high-aspect-ratio fibers. In contrast, the racemic mixture (an equal mix of D- and L-enantiomers) forms platelet-like crystals and does not form gels as effectively. researchgate.net This difference is attributed to the distinct ways the molecules pack. The chirality of a pure enantiomer allows for a specific, ordered packing that facilitates the formation of extended fibrous networks, a property that is disrupted in the racemic mixture. researchgate.netresearchgate.net

The chirality at the molecular level can be transferred and amplified to the macroscopic level in a process known as chiral induction. In the case of 12-hydroxyoctadecanoate and related compounds, the specific enantiomer used determines the handedness of the resulting supramolecular structures.

Studies on the lithium salt of 12-hydroxystearic acid clearly show that the D- and L-forms self-assemble into right- and left-handed twisted fibers, respectively. acs.org The racemic mixture, however, does not form these helical aggregates. acs.org This demonstrates that the molecular chirality of the individual building block directly dictates the chirality of the larger assembly. The ability of a single enantiomer to pack with a slight, consistent twist relative to its neighbors leads to the formation of a helix, while a racemic mixture lacks this uniform chiral influence. acs.org

Table 2: Effects of Stereochemistry on Supramolecular Assembly of 12-Hydroxyoctadecanoate Systems

| Enantiomeric Composition | Resulting Supramolecular Structure | Handedness | Reference |

|---|---|---|---|

| Enantiopure (D- or R- form) | High-aspect-ratio fibers, twisted ribbons | Right-handed (for d-form) | researchgate.netacs.org |

| Enantiopure (L- or S- form) | Twisted ribbons | Left-handed (for l-form) | acs.org |

Conformational Dynamics of the Hydrocarbon Chain

The 18-carbon hydrocarbon chain of the 12-hydroxyoctadecanoate anion is conformationally flexible due to the free rotation around the carbon-carbon single bonds. nih.gov This flexibility allows the tail to adopt a multitude of spatial arrangements. In solution, the chain is in constant motion, exploring various folded and extended conformations.

However, when the molecules self-assemble into ordered structures like fibers or crystals, the conformational freedom is significantly reduced. In these aggregated states, the hydrocarbon chains tend to align in a more extended, all-trans conformation to maximize van der Waals interactions between adjacent molecules. This packing is a crucial factor in the stability of the self-assembled structures. The final conformation is a delicate balance between maximizing these stabilizing hydrophobic interactions and accommodating the specific hydrogen-bonding network established by the polar head and hydroxyl groups.

Influence of the Hydroxyl Group on Molecular Interactions

The hydroxyl group at the C-12 position plays a pivotal role in the molecular interactions and self-assembly of Sodium 12-hydroxyoctadecanoate. Its ability to act as both a hydrogen bond donor and acceptor is fundamental to the formation of stable, ordered aggregates. researchgate.net

In the fibrous structures formed by the pure enantiomers of the parent acid, the molecules are organized into head-to-head dimers via hydrogen bonds between their carboxylic acid groups. researchgate.net Crucially, the hydroxyl groups at the C-12 position form a separate, extended hydrogen-bonding network that runs along an axis transverse to the main fiber direction. researchgate.net This secondary hydrogen-bonding network provides significant stability to the fibrous structure and is a key reason for its ability to form gels. The disruption of this ordered hydrogen bonding in racemic mixtures contributes to their different aggregation behavior, leading to the formation of platelets instead of fibers. researchgate.net The coordination of this hydroxyl group, along with the carboxylate, is also essential in its interactions with metal ions. evitachem.com

Supramolecular Organization and Self Assembly of Sodium 12 Hydroxyoctadecanoate

Mechanisms of Self-Assembled Fibrillar Network (SAFiN) Formation

The formation of Self-Assembled Fibrillar Networks (SAFiNs) is the cornerstone of the gelating ability of Sodium 12-hydroxyoctadecanoate (B1258542) and its parent acid, 12-hydroxystearic acid (12-HSA). scielo.br This process begins with a change in conditions, typically a decrease in temperature, which creates a state of supersaturation. From this state, molecules begin to aggregate, forming primary one-dimensional objects that subsequently entangle to create the macroscopic gel network. scielo.br

The initial step in SAFiN formation is nucleation, a process driven by the supersaturation of the gelator molecules in the solvent. scielo.br These initial nucleation events lead to the formation of one-dimensional (1D) structures such as fibers, ribbons, or rods. scielo.br The kinetics of this process are highly dependent on factors like the cooling rate and the specific solvent used. nih.gov

Studies on the parent molecule, 12-HSA, have demonstrated that nucleation and crystal growth kinetics can be modeled to understand the formation of the fibrillar network. researchgate.netnih.gov For instance, the Avrami equation has been used successfully to predict structural features like fiber length. nih.gov Nonisothermal kinetic models show that the activation energy for nucleation is strongly solvent-dependent. nih.gov Furthermore, the cooling rate can dictate whether the assembly process is governed by mass transfer or thermodynamics, leading to distinct structural outcomes such as highly branched networks at high cooling rates versus larger, less branched aggregates at lower rates. nih.gov While these specific kinetic studies were performed on 12-HSA, the underlying principles of nucleation from a supersaturated state and subsequent 1D growth apply to its sodium salt.

The self-assembly of Sodium 12-hydroxyoctadecanoate is orchestrated by a combination of noncovalent interactions.

Hydrogen Bonding: A critical interaction is the formation of intermolecular, unidirectional hydrogen bonds between the hydroxyl groups located on the chiral C12 carbons of adjacent molecules. This interaction is fundamental to promoting the preferential 1D growth along the fiber axis. scielo.brscielo.br

Ionic Interactions: Unlike its parent acid, the assembly of the sodium salt is also dictated by the strong metal-ligand interactions between the negatively charged carboxylate head group and the positively charged sodium cation (Na+). scielo.brscielo.br This ionic interaction significantly influences the packing and stability of the aggregates.

Van der Waals Forces: London dispersion forces between the long polymethylene chains of the molecules also play a significant role in the stabilization of the fibrillar network. scielo.br

The combination of these forces—hydrogen bonding along the chains and ionic interactions at the ends—creates a robust framework that leads to the formation of the extended fibrillar structures characteristic of SAFiNs. scielo.bracs.org Quantum mechanical and molecular dynamics simulations on related systems highlight that the nature of the counterion (e.g., Li+ vs. Na+) affects the efficiency of head group packing and the frequency of hydroxyl hydrogen bonding, which in turn influences the properties of the resulting aggregates. acs.org

As the fibrillar structures grow, the molecules organize into crystalline arrangements. For Sodium (R)-12-hydroxyoctadecanoate, powder X-ray diffraction studies have revealed a specific packing mode within the SAFiNs. scielo.br The molecules arrange themselves into a bilayered lamellar structure. scielo.br This arrangement is characterized by a distinct long d-spacing, which reflects the repeat distance of the layers.

| Parameter | Value | Implication |

| Packing Arrangement | Bilayered Lamellar | Molecules are organized in double layers. scielo.br |

| Longest d-spacing | ~49.5 Å | This distance is slightly greater than the sum of twice the length of the fully extended anion (23.4 Å) and the van der Waals radius of a sodium cation (~1.03 Å), indicating a non-interdigitated or only very slightly interdigitated network. scielo.br |

This defined crystalline pathway, resulting in a non-interdigitated bilayer, is a direct consequence of the interplay between the hydrogen bonding network and the ionic interactions at the carboxylate-sodium interface. scielo.br

Solvent-Induced Polymorphism and Aggregate Morphology

The final morphology of the self-assembled aggregates of this compound is highly sensitive to the surrounding solvent environment. The solvent can influence the crystallization pathway, leading to different polymorphic forms and, consequently, different macroscopic structures. acs.orgnih.gov For the parent molecule 12-HSA, studies have shown that solvents can induce distinct polymorphs; for example, alkanes tend to promote hexagonal packing and fibrillar networks, while nitriles and ketones can lead to triclinic packing and spherulitic aggregates. scielo.bracs.org This phenomenon of solvent-induced polymorphism also governs the types of structures formed by the sodium salt.

A prominent feature of this compound self-assembly is the formation of helical structures. The chirality of the molecule, stemming from the (R)- or (S)- configuration at the C12 position, is translated up to the supramolecular level, resulting in twisted fibers and ribbons. scielo.bracs.org The handedness of these helical aggregates is remarkably dependent on the solvent composition.

Research has shown that the sodium salt of (D)-12-hydroxyoctadecanoate exhibits distinct helical morphologies depending on the aqueous environment from which it is crystallized. acs.org

| Enantiomer | Solvent | Aggregate Morphology | Helical Handedness | Dimensions |

| (D)-Sodium 12-hydroxyoctadecanoate | Pure Water | Left-handed twisted ribbons | Left-handed | Width: ~250 nm, Thickness: ~40 nm, Pitch: ~2.0 µm acs.org |

| (D)-Sodium 12-hydroxyoctadecanoate | Ethanol:Water (1:4, v/v) | Right-handed twisted ribbons | Right-handed | N/A |

Furthermore, studies on the (L)-enantiomer have indicated that the sodium salt can form helices of mixed handedness, highlighting the complex influence of the counterion and solvent on the final chiral expression of the aggregate. acs.org

As an amphiphilic molecule, this compound exhibits classic self-assembly behavior in aqueous solutions, forming aggregates that minimize the contact between the hydrophobic hydrocarbon tails and water. ru.nlnih.gov While single-chain surfactants typically form spherical or worm-like micelles, the strong directional interactions and chirality of 12-HSA derivatives can lead to more complex structures. researchgate.netru.nl

In aqueous dispersions, related salts of 12-hydroxystearic acid are known to form micelles. nih.gov For this compound, the self-assembly process in water can proceed beyond simple micelles to form higher-order structures. The twisted ribbons observed are a key intermediate structure. acs.org These ribbons can be considered flattened tubules and are related to the multilamellar tubular structures that have been observed for 12-HSA derivatives in aqueous solutions under certain conditions. researchgate.netacs.orgresearchgate.net The formation of these tubular and ribbon-like aggregates is driven by the same fundamental forces: hydrophobic interactions driving aggregation, and hydrogen bonding and ionic interactions directing the molecules into ordered, chiral arrangements. acs.orgresearchgate.net

Spherulitic Versus Non-Spherulitic Networks

The morphology of the self-assembled fibrillar networks (SAFiNs) of 12-hydroxyoctadecanoic acid (12-HSA) and its salts, such as this compound, is highly dependent on the solvent environment. This leads to the formation of either spherulitic or non-spherulitic networks. scielo.brresearchgate.net

In solvents like nitriles, aldehydes, and ketones, 12-HSA forms opaque gels characterized by spherulitic objects. These spherulites are composed of radiating crystalline fibers. scielo.brresearchgate.net The formation of these structures is associated with a triclinic parallel polymorphic form where the lamellar spacing is less than twice the extended molecular length, suggesting an interdigitated network. scielo.brresearchgate.net These gels typically require a higher critical gelator concentration (CGC), generally above 1.5 wt%. scielo.brresearchgate.net

Conversely, in alkanes and thiols, 12-HSA self-assembles into non-spherulitic fiber arrays, resulting in clear gels, especially near their lower CGC of approximately 1.0 wt%. scielo.br These networks exhibit a hexagonal polymorphic packing with a lamellar spacing greater than the bimolecular length of 12-HSA, indicating a non-interdigitated or slightly interdigitated bilayer arrangement. scielo.brscielo.brresearchgate.net The transition between spherulitic and non-spherulitic structures can sometimes be induced by temperature changes. For instance, in phenyl methyl silicone gel, spherulitic structures are observed at low temperatures, which transform into helical aggregates without branching at higher temperatures. researchgate.net

The difference in packing arrangements between spherulitic and non-spherulitic networks directly impacts the gelation efficiency and the macroscopic properties of the resulting gels. scielo.br

Impact of Counterion Identity on Aggregate Structure and Stability

The nature of the counterion associated with the carboxylate head group of 12-hydroxyoctadecanoate significantly influences the structure and stability of the resulting aggregates.

Studies on various alkali metal salts of D-12-hydroxystearic acid (D-12HSA), including lithium (Li), sodium (Na), potassium (K), rubidium (Rb), and cesium (Cs), have revealed distinct differences in their gelation behavior and aggregate morphology. scielo.brscielo.br In ethanol, all these salts form twisted fibers; however, the handedness of the twist is cation-dependent. For example, D-12HSA-Li forms right-handed twists, while D-12HSA-Rb and D-12HSA-Cs form left-handed twists. scielo.brresearchgate.net Sodium and potassium salts can produce both right- and left-handed fibers. researchgate.net This indicates that the packing of the head groups and their interaction with the counterion can be more influential than the chirality at the C12 position in determining the macroscopic structure. scielo.br

When added in small amounts (1:100 molar ratio) to D-12HSA in soybean oil, these alkali metal salts improve the gelation ability by lowering the CGC. The effectiveness of the cation in promoting gelation follows the order: Na+ > K+ > Cs+ > Rb+, suggesting that smaller alkali metal ions are better gelators in this system. scielo.br

Molecular dynamics simulations of lithium and sodium (R)-12-hydroxystearate in hexane (B92381) have shown that the lithium salt aggregates exhibit more efficient packing at the head group and a higher frequency of hydroxyl hydrogen bonding compared to the sodium salt. nih.govacs.org This enhanced ordering in the lithium salt aggregates helps to explain the higher melting temperature of lithium 12-hydroxystearate, a key component in high-temperature and water-resistant greases. nih.govacs.org

The properties of the counterion, particularly its size and charge density, directly correlate with the packing efficiency of the 12-hydroxyoctadecanoate molecules within the self-assembled structures.

Quantum mechanical and molecular dynamics simulations have provided insights into these correlations. researchgate.netnih.govacs.org For instance, both lithium acetate (B1210297) and sodium acetate dimers, which serve as models for the head group interactions, form a C2h-symmetric structure. nih.govacs.org However, in the context of the full 12-hydroxyoctadecanoate molecule in hexane, the smaller lithium ion allows for a more compact and ordered arrangement of the carboxylate head groups. nih.govacs.org This leads to a higher frequency of intermolecular hydrogen bonding between the hydroxyl groups. nih.govacs.org

The more efficient packing and increased hydrogen bonding in the lithium salt aggregates result in greater stability and a higher melting temperature compared to the sodium salt aggregates. nih.govacs.org This ordering propensity is a key factor in the superior performance of lithium-based greases. nih.govacs.org The sense of twist in the helical fibers formed by alkali metal soaps of 12-hydroxystearic acid is also sensitive to the size of the counterion. drexel.edu

| Counterion | Ionic Radius (Å) | Observed Handedness of Twist in Ethanol scielo.brresearchgate.net | Effect on CGC in Soybean Oil (1:100 ratio with D-12HSA) scielo.br |

| Li+ | 0.76 | Right-handed | - |

| Na+ | 1.02 | Both right- and left-handed | Most effective in lowering CGC |

| K+ | 1.38 | Both right- and left-handed | Less effective than Na+ |

| Rb+ | 1.52 | Left-handed | Least effective in lowering CGC |

| Cs+ | 1.67 | Left-handed | More effective than Rb+ |

Fabrication and Characterization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) of this compound and related long-chain fatty acids can be formed on various solid substrates, offering a way to create well-defined surfaces with tailored properties.

The formation of SAMs involves the spontaneous adsorption and organization of molecules from a solution onto a solid surface. nih.gov For molecules like this compound, the primary driving forces for adsorption onto suitable substrates include interactions between the head group and the substrate, as well as van der Waals interactions between the alkyl chains.

On oxide surfaces such as silica, the carboxylate head group can interact with the surface hydroxyl groups. mdpi.com The adsorption process can also be influenced by the presence of specific ions. For instance, studies on the modification of nano-hydroxyapatite (n-HA) with 12-hydroxystearic acid have shown that the 12-hydroxystearic acid can be coordinated with calcium ions from the HA surface. researchgate.net Hydrogen bonding is a significant driving force for the adsorption of similar molecules on surfaces like alumina. rsc.org The formation of SAMs is a dynamic process that eventually leads to a well-packed, ordered monolayer. nih.gov

The structure and ordering of SAMs are critical to their function and can be characterized by various surface-sensitive techniques. The goal is to create a well-packed, ordered monolayer. nih.gov The orientation of the molecules within the SAM is largely determined by the interplay between head group-substrate interactions and inter-chain van der Waals forces.

For long-chain fatty acids, the alkyl chains tend to align in a tilted, all-trans conformation to maximize van der Waals interactions, leading to a high degree of order. nih.gov The terminal functional group of the SAM dictates the surface properties, such as wettability. nih.gov For instance, SAMs terminated with carboxyl groups, similar to what would be exposed by this compound, lead to moderately wettable surfaces. nih.gov

Scanning tunneling microscopy has been used to observe self-assembled monolayers of 12-hydroxyoctadecanoic acid on a graphite (B72142) interface. chemicalbook.com The structure of these monolayers is influenced by hydrogen bonding, electrostatic, and steric effects. researchgate.net Techniques like infrared reflection-absorption spectroscopy (PM-IRRAS) can provide detailed information about the bonding interactions of the fatty acid head groups at the interface. researchgate.net The quality and ordering of the SAM can be sensitive to the preparation conditions, and achieving a well-defined, defect-free monolayer is crucial for many applications. researchgate.net

Rheological Behavior and Gelation Mechanisms of Sodium 12 Hydroxyoctadecanoate Systems

Sol-Gel Phase Transition Dynamics and Rheological Characterization

The transition from a liquid-like (sol) to a solid-like (gel) state in Sodium 12-hydroxyoctadecanoate (B1258542) systems is a critical aspect of their material properties. This transition is governed by factors such as temperature and concentration, which dictate the self-assembly of the gelling agent.

Determination of Gelation Temperature and Critical Gelation Concentration

The gelation temperature (Tgel) is the temperature at which a sol transforms into a gel upon cooling. Conversely, the gel-to-sol transition temperature (Tmelt) is the temperature at which the gel reverts to a liquid state upon heating. These temperatures are often determined by the simple and widely used tube-inverting method.

The critical gelation concentration (CGC) is the minimum concentration of the gelling agent required to form a stable gel at a given temperature. For salts of 12-hydroxystearic acid, including the sodium salt, the CGC is influenced by the nature of the solvent. In many organic liquids, Sodium 12-hydroxyoctadecanoate can form gels at concentrations as low as 0.5% by weight. researchgate.net The parent compound, 12-hydroxyoctadecanoic acid, shows a CGC that varies with the solvent, for example, from 0.2 wt% in n-dodecane to 2.5 wt% in other solvents. researchgate.net

Below is a table summarizing the critical gelation concentrations for 12-hydroxyoctadecanoic acid in various solvents, providing a comparative context for its sodium salt.

| Solvent | Critical Gelation Concentration (wt%) |

| n-Dodecane | 0.2 |

| Various other organic solvents | up to 2.5 |

Data compiled from studies on 12-hydroxyoctadecanoic acid. researchgate.net

Viscoelastic Properties: Storage (G') and Loss (G'') Moduli Analysis

The viscoelastic nature of this compound gels is characterized by the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component. In a gelled state, G' is typically significantly higher than G'', indicating a predominantly elastic behavior.

An increase in the concentration of the gelling agent generally leads to an increase in both G' and G'' values, signifying a stronger and more robust gel network. researchgate.net For some organogels formed by related compounds, G' can reach values as high as 500 kPa. researchgate.net The mechanical properties of these gels are highly dependent on the concentration of the gelling agent and the temperature. researchgate.net

The following table provides illustrative data on how the storage modulus can vary with concentration for a related gel system.

| Gelator Concentration (wt%) | Storage Modulus (G') (Pa) |

| 5 | ~100 |

Illustrative data based on related stearic acid gel systems. researchgate.net

Shear-Thinning and Thixotropic Responses in Gels

Gels of this compound, like many other structured soft materials, exhibit non-Newtonian flow behavior. They are typically shear-thinning (or pseudoplastic), meaning their viscosity decreases as the applied shear rate increases. unifi.itmdpi.com This property is advantageous in applications where the gel needs to flow under stress but remain stable at rest.

Furthermore, these gels often display thixotropy, a time-dependent shear-thinning behavior. wikipedia.org When subjected to high shear, the gel structure breaks down, leading to a decrease in viscosity. Upon removal of the shear stress, the structure gradually reforms, and the viscosity recovers over time. wikipedia.org Some organogels based on 12-hydroxystearic acid have been observed to recover a significant portion of their viscoelasticity within seconds of the cessation of mechanical disruption. researchgate.netresearchgate.net This rapid recovery is attributed to the re-formation of the fibrillar network.

Elucidation of Gelation Mechanisms

The formation of a gel in this compound systems is a result of the self-assembly of the molecules into a three-dimensional network that entraps the solvent.

Fibrillar Network Formation and Solvent Immobilization

The primary mechanism of gelation involves the self-assembly of this compound molecules into long, thin structures known as fibrils. researchgate.net These fibrils are formed through non-covalent interactions, primarily hydrogen bonding between the hydroxyl groups on the fatty acid chains and metal-ligand interactions between the sodium cations and the carboxylate groups. researchgate.net These one-dimensional structures then entangle and interact to form a complex, three-dimensional self-assembled fibrillar network (SAFiN). researchgate.net This network effectively immobilizes the solvent molecules within its interstitial spaces, leading to the formation of a macroscopic, solid-like gel. rsc.org

Co-Crystallization and Interdigitation Phenomena

The arrangement of the this compound molecules within the fibrils is a crucial aspect of the gelation mechanism. In the case of its parent acid, 12-hydroxyoctadecanoic acid, the molecules can pack in different ways depending on the solvent, leading to either interdigitated or non-interdigitated lamellar structures. researchgate.netsigmaaldrich.com

For this compound, studies suggest a bilayered lamellar arrangement. researchgate.net The measured d-spacing from X-ray diffraction is slightly longer than twice the length of the fully extended anion plus the van der Waals radius of the sodium cation, indicating that the network is likely non-interdigitated or only very slightly interdigitated. researchgate.net The ability of the molecules to co-crystallize with solvent molecules can also influence the gel's properties. For instance, the parent acid can co-crystallize with diol solvents, which promotes one-dimensional growth and affects the thermal and mechanical properties of the resulting gel. researchgate.netresearchgate.net

Hydroxyl Group Interconnection and Unidirectional Hydrogen Bonding

The gelation capability of this compound, the sodium salt of (R)-12-hydroxystearic acid (D-12HSA), is fundamentally driven by its molecular self-assembly into self-assembled fibrillar networks (SAFiNs). A critical interaction governing this process is the formation of intermolecular hydrogen bonds between the hydroxyl (-OH) groups located at the 12th carbon position of the fatty acid chain.

Research indicates that within the aggregated fibrous structures, these hydroxyl groups engage in unidirectional hydrogen bonding that proceeds along the primary axis of the fiber. scielo.brsemanticscholar.org This directional and cooperative bonding is a key factor in the formation of stable, extended fibers that constitute the gel network. The chirality at the C12 position influences the packing and the resulting helical nature of these fibers. scielo.br

Powder X-ray diffraction studies of gels formed by this compound reveal a bilayered lamellar packing arrangement. scielo.brscielo.br The observed d-spacing of approximately 49.5 Å is slightly larger than twice the length of the fully extended anion (23.4 Å) plus the van der Waals radius of the sodium cation. This suggests a molecular arrangement that is non-interdigitated or only very slightly interdigitated, a structure dictated by both the hydrogen bonds among the hydroxyl groups and the ionic interactions between the sodium cations and the carboxylate head groups. scielo.brscielo.br

Influence of Concentration and Structural Modifications on Gel Strength

The mechanical properties and stability of gels formed by this compound are profoundly influenced by the concentration of the gelator and by modifications to its molecular structure, such as changing the counterion.

An increase in the concentration of the gelator typically leads to a stronger gel network. researchgate.net This is quantified by rheological measurements, where higher concentrations result in increased values for the storage modulus (G′), representing the elastic component, and the loss modulus (G″), representing the viscous component. researchgate.net this compound is an efficient gelator, capable of forming gels in various liquids at very low critical gelation concentrations (CGCs), in some cases as low as 0.5 wt.%. scielo.br

Table 1: Conceptual Relationship Between Gelator Concentration and Gel Strength This table illustrates the generally observed trend for low-molecular-weight gelators like this compound.

| Gelator Concentration | Network Density | Storage Modulus (G') | Perceived Gel Strength |

|---|---|---|---|

| Low (near CGC) | Low | Low | Weak / Soft Gel |

| Medium | Medium | Medium | Firm Gel |

| High | High | High | Strong / Rigid Gel |

Structural modifications to the molecule also have a significant impact. When compared to its parent fatty acid, 12-hydroxystearic acid (12-HSA), the sodium salt form can gel a wider range of liquids, including dimethyl sulfoxide (B87167) and tetrahydrofuran, demonstrating its enhanced gelation capability. scielo.br

The identity of the alkali metal cation is also a critical factor. The addition of a small amount of this compound (in a 1:100 molar ratio) to 12-HSA has been shown to dramatically increase the mechanical strength of the resulting gel in soybean oil. scielo.br Studies comparing different alkali metal salts of 12-HSA indicate that ions with smaller radii tend to be more effective gelators. scielo.br Molecular dynamics simulations have shown that lithium 12-hydroxystearate aggregates exhibit more efficient packing at the head group and a higher frequency of hydroxyl hydrogen bonding compared to sodium 12-hydroxystearate. nih.gov This superior ordering propensity helps explain the higher melting temperatures and water resistance often observed in lithium-based greases. nih.govrsc.org

Table 2: Relative Gelation Efficiency of Alkali Metal 12-Hydroxyoctadecanoates Based on the effect of adding a 1:100 molar ratio of the salt to 12-HSA in soybean oil, as determined by the decrease in Critical Gelation Concentration (CGC). A lower CGC indicates higher efficiency.

| Cation | Ionic Radius (Å) | Relative Gelation Efficiency |

|---|---|---|

| Li⁺ | 0.76 | Highest |

| Na⁺ | 1.02 | High |

| K⁺ | 1.38 | Medium |

| Rb⁺ | 1.52 | Lower |

| Cs⁺ | 1.67 | Lowest |

Data adapted from findings reported in scielo.br.

Rheological Assessment of Surfactant-Polymer Interactions in Sodium Salt Solutions

This compound is an anionic surfactant, and its interactions with polymers in aqueous solutions can be effectively characterized using rheological methods. These interactions are primarily driven by electrostatic and hydrophobic forces and can significantly alter the viscosity and viscoelastic properties of the solution. mdpi.comresearchgate.net

The rheological assessment of a system containing this compound and a polymer involves measuring key parameters as a function of surfactant concentration. The solutions often exhibit shear-thinning behavior and can be described by the power-law model, which relates shear stress to shear rate through two parameters: the consistency index (K) and the flow behavior index (n). nih.gov The consistency index reflects the fluid's viscosity, while the flow behavior index indicates the degree of shear-thinning. mdpi.comnih.gov

Interactions between the surfactant and polymer typically commence at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is usually lower than the surfactant's critical micelle concentration (cmc). mdpi.com

The nature of the interaction strongly depends on the type of polymer used:

Anionic Surfactant + Cationic Polymer: Strong electrostatic attraction leads to the formation of polymer-surfactant complexes. This is typically observed as a sharp increase in the consistency index (viscosity) and an increase in the degree of shear-thinning as the surfactant neutralizes charges on the polymer, allowing chains to entangle. nih.gov

Anionic Surfactant + Non-ionic Polymer: Interactions are weaker and primarily hydrophobic. This may lead to a modest increase in viscosity as surfactant micelles bind to the polymer, acting as cross-linking points. ijcce.ac.ir

Anionic Surfactant + Anionic Polymer: Electrostatic repulsion dominates. The addition of the surfactant may disrupt polymer chain entanglements, leading to a decrease in the consistency index and a less shear-thinning fluid. nih.govredalyc.org

Table 3: Expected Rheological Changes in Surfactant-Polymer Systems This table outlines the general principles for assessing interactions between an anionic surfactant like this compound and different types of polymers in solution.

| Polymer Type | Primary Interaction Force | Expected Change in Consistency Index (K) | Expected Change in Flow Behavior Index (n) |

|---|---|---|---|

| Cationic | Electrostatic Attraction | Strong Increase | Decrease (more shear-thinning) |

| Non-ionic | Hydrophobic | Modest Increase | Minor Change |

| Anionic | Electrostatic Repulsion | Decrease | Increase (less shear-thinning) |

Principles adapted from mdpi.comnih.govredalyc.org.

By systematically measuring these rheological properties, the strength and nature of the interactions between this compound and various polymers can be quantitatively assessed, providing insight into the structure and behavior of the combined system.

Interfacial Science and Surface Activity of Sodium 12 Hydroxyoctadecanoate

Classification and Fundamental Principles of Surfactant Activity

Surfactants, or surface-active agents, are amphiphilic compounds, meaning they possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part within the same molecule. firp-ula.org This dual nature allows them to adsorb at interfaces between fluids with different polarities, such as oil and water, or between a liquid and a gas, significantly reducing surface or interfacial tension. monsachemical.com

Sodium 12-hydroxyoctadecanoate (B1258542) is classified as an anionic surfactant . firp-ula.orgnih.gov This classification is based on the nature of its hydrophilic headgroup. In aqueous solutions, the sodium salt dissociates, yielding a positively charged sodium ion (Na⁺) and a negatively charged 12-hydroxyoctadecanoate anion. core.ac.uk This anion is the surface-active species.

The fundamental principles of its activity are rooted in its molecular structure:

Hydrophilic Group: The carboxylate group (-COO⁻Na⁺) is highly polar and readily interacts with water molecules. monsachemical.com

Hydrophobic Group: The 18-carbon alkyl chain (octadecanoate) is nonpolar and repels water, preferring to associate with nonpolar substances like oils or air. firp-ula.org

A distinguishing feature of this surfactant is the hydroxyl (-OH) group at the 12th carbon position on the alkyl chain. This group introduces an additional site of polarity along the otherwise nonpolar tail, influencing its solubility, adsorption characteristics, and aggregation behavior compared to its non-hydroxylated counterpart, sodium stearate (B1226849).

Surfactants are broadly categorized based on the charge of their polar headgroup:

Anionic: Possess a negatively charged headgroup (e.g., carboxylates, sulfates, sulfonates). nih.gov

Cationic: Feature a positively charged headgroup (e.g., quaternary ammonium (B1175870) salts). nih.gov

Non-ionic: Have an uncharged, yet polar, headgroup (e.g., ethoxylated alcohols). firp-ula.org

Zwitterionic (Amphoteric): Contain both positive and negative charges and their net charge can be pH-dependent. core.ac.uk

Micellization Behavior and Critical Micelle Concentration (CMC) Determination

In an aqueous solution, surfactant molecules initially exist as monomers. As their concentration increases, they begin to adsorb at the solution's surface, lowering the surface tension. wikipedia.org Upon reaching a specific concentration, the bulk solution becomes saturated with monomers, and they begin to self-assemble into organized aggregates called micelles . This concentration is known as the Critical Micelle Concentration (CMC) . wikipedia.orgresearchgate.net In a standard micelle in water, the hydrophobic tails orient inwards to form a nonpolar core, while the hydrophilic heads form an outer shell, facing the aqueous environment. Any further addition of surfactant primarily leads to the formation of more micelles. wikipedia.org

The CMC is a crucial parameter that depends on factors like the surfactant's molecular structure, temperature, and the presence of electrolytes. wikipedia.orgresearchgate.net For ionic surfactants, added salts can lower the CMC by shielding the electrostatic repulsion between the charged headgroups, making aggregation more favorable. researchgate.netresearchgate.net

Determination of CMC: The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micelle formation. researchgate.net Common methods include:

Conductivity Method: For ionic surfactants, the molar conductivity of the solution decreases at a different rate above the CMC. This is because micelles are larger and less mobile charge carriers than individual monomers. slideshare.netneliti.com A plot of conductivity versus concentration shows a distinct break point, which corresponds to the CMC. researchgate.net

Surface Tension Method: The surface tension of the solution decreases as surfactant concentration increases. Once micelles begin to form, the surface becomes saturated with monomers, and the surface tension remains relatively constant. wikipedia.org The CMC is identified as the concentration at which this plateau begins. researchgate.net

Fluorescence Spectroscopy: This method uses a fluorescent probe (like pyrene) that has different fluorescence characteristics in polar (water) and nonpolar (micelle core) environments. A significant change in the fluorescence spectrum indicates the partitioning of the probe into the newly formed micelles, allowing for the determination of the CMC. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Related Sodium Surfactants in Formamide at 25°C This interactive table presents CMC values for sodium surfactants with varying chain lengths, determined by conductivity and surface tension methods. Data is for structurally similar compounds.

| Surfactant | Carbon Chain Length | CMC by Conductivity (mol/L x 10⁻⁴) | CMC by Surface Tension (mol/L x 10⁻⁴) |

|---|---|---|---|

| Sodium Caprylate | C8 | 8.6 | 8.0 |

| Sodium Laurate | C12 | 7.6 | 7.4 |

| Sodium Palmitate | C16 | 6.8 | 6.5 |

| Sodium Stearate | C18 | 6.2 | 6.1 |

Source: Adapted from research on sodium surfactants in formamide. neliti.com

Reverse Micelle Formation and Droplet Size Control

In non-polar solvents, surfactants like Sodium 12-hydroxyoctadecanoate can form reverse micelles (or inverted micelles). mdpi.com In this configuration, the hydrophilic headgroups aggregate to form a polar core, while the hydrophobic tails extend outwards into the surrounding non-polar organic solvent. These polar cores are capable of solubilizing water, forming what are known as water-in-oil microemulsions. mdpi.com The ability to form reverse micelles without a co-surfactant is a characteristic of some surfactants. mdpi.com

Droplet Size Control: The size of these reverse micellar droplets is not fixed and can be precisely controlled by several factors, making them useful as nanoscale templates or reactors. mdpi.comnsf.gov Key control parameters include:

Surfactant Structure: The geometry of the surfactant molecule, including the size of its headgroup and the length of its tail, influences how it packs to form the reverse micelle, thereby affecting the droplet size. researchgate.netresearchgate.net An increase in headgroup size can lead to larger reverse micelles. researchgate.netresearchgate.net

Nature of the Non-polar Solvent: The type of oil or organic solvent used can affect the interactions between the surfactant tails and the solvent molecules, influencing the curvature of the surfactant film and the resulting droplet size. mdpi.com

Temperature: Temperature changes can alter the solubility of the surfactant and the interactions within the system, potentially leading to changes in micellar shape and size. researchgate.net

Mechanisms of Interfacial Tension Reduction

The primary function of a surfactant is to reduce the interfacial tension (IFT) between two immiscible phases, such as oil and water. Interfacial tension arises from the imbalance of cohesive forces experienced by molecules at the boundary compared to those in the bulk of the liquid. Water molecules, for example, are strongly attracted to each other, while their attraction to nonpolar oil molecules is much weaker. This results in a high energy state at the interface.

This compound reduces IFT by adsorbing at the oil-water interface. Its amphiphilic nature dictates its orientation:

The hydrophobic octadecanoyl tail penetrates the oil phase.

The hydrophilic carboxylate headgroup remains in the aqueous phase.

Adsorption and Organization at Fluid-Fluid and Solid-Fluid Interfaces

At Fluid-Fluid Interfaces (e.g., Air-Water or Oil-Water): At low concentrations, surfactant monomers adsorb at the interface, forming a monolayer. researchgate.net The molecules organize with their hydrophobic tails directed towards the nonpolar phase (air or oil) and their hydrophilic heads towards the aqueous phase. As more surfactant is added, the packing density of this monolayer increases until it becomes saturated at the CMC. Above the CMC, the interfacial tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. researchgate.netmdpi.com The effectiveness of a surfactant in reducing surface tension and the area each molecule occupies at the interface are key parameters derived from adsorption studies. researchgate.net

At Solid-Fluid Interfaces (e.g., Solid-Water): this compound can also adsorb onto solid surfaces suspended in a liquid. The nature of this adsorption depends on the polarity of the solid surface.

On a hydrophobic (nonpolar) surface , the surfactant will adsorb with its hydrophobic tails associating with the surface and its hydrophilic heads oriented towards the water. This can make the surface more hydrophilic (water-wet).

On a hydrophilic (polar) surface , particularly one with positive charge sites, the anionic carboxylate headgroups can adsorb via electrostatic attraction. At higher concentrations, a second layer may form with tails associating with the first layer's tails, creating a bilayer that can render the surface hydrophobic.

The adsorption of surfactants onto solid surfaces is critical for applications such as dispersion of particles, wetting, and detergency. nih.gov

Electrostatic Interactions and Electrical Double Layer Formation in Surfactant Systems

As an ionic surfactant, electrostatic forces play a crucial role in the behavior of this compound systems. When micelles form in water, the surface is densely populated with negatively charged carboxylate headgroups. These like charges repel each other, an effect that opposes micellization. youtube.com

This aggregation of charge leads to the formation of an Electrical Double Layer (EDL) around each micelle or any charged surface where the surfactant has adsorbed. nih.govnih.gov The EDL is a fundamental concept in colloid and interface science and consists of two main parts:

The Stern Layer: This is a layer of counter-ions (in this case, Na⁺) that are strongly attracted to the charged surface and are considered to be relatively immobile. researchgate.net

The Diffuse Layer: Extending from the Stern layer into the bulk solution is a region where there is a higher concentration of counter-ions and a lower concentration of co-ions (ions with the same charge as the surface) than in the bulk. researchgate.net The ion concentration in this layer gradually approaches that of the bulk solution with increasing distance from the surface. aps.org

The combination of the charged surface and the neutralizing cloud of counter-ions constitutes the EDL. youtube.com The EDL creates an electrostatic repulsion between micelles, preventing them from aggregating further and ensuring the stability of the colloidal dispersion. youtube.com The thickness of this double layer, often characterized by the Debye length, is sensitive to the concentration of electrolytes in the solution. Adding salt compresses the diffuse layer, which can reduce the repulsive forces between particles. nih.govaps.org

Advanced Characterization Techniques for Sodium 12 Hydroxyoctadecanoate Structures

Electron Microscopy for Morphological and Network Visualization

Electron microscopy stands as a cornerstone for visualizing the fine structures of materials. For hydrated systems like sodium 12-hydroxyoctadecanoate (B1258542) gels and micellar solutions, specialized cryogenic techniques are indispensable to preserve the native architecture.

Cryo-Scanning Electron Microscopy (Cryo-SEM) for Gel Networks

Cryo-Scanning Electron Microscopy (Cryo-SEM) is a powerful technique for imaging the three-dimensional network structure of hydrated gels. nih.gov In this method, the sample is rapidly frozen, typically in liquid nitrogen, to vitrify the water and prevent the formation of ice crystals that could disrupt the delicate gel network. nih.gov The frozen sample is then fractured to expose an internal surface, which is subsequently coated with a thin layer of a conductive material and imaged in a scanning electron microscope under cryogenic conditions. nih.govcasa-facility.com

Key Parameters in Cryo-SEM Analysis of Gel Networks:

| Parameter | Description | Typical Values/Observations |

| Magnification | The degree to which the image is enlarged. | 1,000x - 50,000x |

| Accelerating Voltage | The voltage used to accelerate electrons towards the sample. | 1-15 kV casa-facility.com |

| Working Distance | The distance between the final lens and the sample. | 5-15 mm |

| Fracture Technique | Method used to break the frozen sample (e.g., cold fracturing). | Reveals internal gel structure. |

| Coating Material | Conductive material sputtered onto the sample (e.g., gold, platinum). | Prevents charging and improves image quality. |

Transmission Electron Microscopy (TEM) for Micellar Structures

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is ideal for visualizing the size and shape of individual micelles formed by sodium 12-hydroxyoctadecanoate in solution. To prevent artifacts from sample dehydration, cryogenic TEM (cryo-TEM) is the preferred method. nih.govnih.gov In cryo-TEM, a thin film of the micellar solution is rapidly vitrified, preserving the micelles in their native, solvated state. nih.gov

Typical Data Obtained from TEM Analysis of Micelles:

| Parameter | Description | Example Finding (from analogous systems) |

| Micelle Morphology | The overall shape of the micelles. | Spherical, rod-like, or branched. buketov.edu.kz |

| Core Radius (⟨Rcore⟩) | The average radius of the hydrophobic core of the micelles. | 19.5 ± 2.0 nm for BO(8-7) micelles. osti.gov |

| Aggregation Number | The number of surfactant molecules per micelle. | Can be estimated from size and molecular dimensions. |

| Polydispersity | The distribution of micelle sizes. | Can be assessed from image analysis. |

Scanning Probe Microscopy for Surface Topography and Molecular Arrangement

Scanning probe microscopy techniques provide atomic to nanometer-scale resolution of surface features, making them suitable for studying the arrangement of molecules in monolayers and thin films.

Vibrational Spectroscopy for Chemical Bonding and Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the chemical bonds and functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and studying molecular interactions. youtube.com When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of this absorption versus frequency.

For this compound, the FTIR spectrum would show characteristic absorption bands for the hydroxyl (-OH), carboxylate (-COO⁻), and hydrocarbon chain (-CH₂) groups. The positions and shapes of these bands can provide information about hydrogen bonding involving the hydroxyl group and the coordination of the carboxylate group with the sodium ion. For instance, the stretching vibrations of the C-H bonds in the alkyl chain typically appear in the 2800-3000 cm⁻¹ region. mdpi.comresearchgate.net The broad O-H stretching band is expected in the region of 3100-3600 cm⁻¹. researchgate.net The strong asymmetric and symmetric stretching bands of the carboxylate group are key indicators of the salt formation.

Characteristic FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| -OH | O-H Stretching | 3100 - 3600 | researchgate.net |

| -CH₂- | Asymmetric Stretching | ~2920 | mdpi.com |

| -CH₂- | Symmetric Stretching | ~2850 | mdpi.com |

| -COO⁻ | Asymmetric Stretching | ~1560 - 1610 | mdpi.com |

| -COO⁻ | Symmetric Stretching | ~1410 - 1440 | mdpi.com |

Note: The exact peak positions can vary depending on the physical state of the sample (solid, gel, solution) and intermolecular interactions. The parent acid, 12-hydroxystearic acid, has been characterized by FTIR, providing a basis for comparison. nih.gov Similarly, the IR spectrum of lithium 12-hydroxy stearate (B1226849) has been documented. nist.gov

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, providing insights into their conformational order. In the context of this compound and similar long-chain carboxylates, Raman spectroscopy is particularly useful for examining the degree of trans and gauche conformations within the hydrocarbon chains.

Studies on related systems, such as sodium lauryl ether sulfate (B86663), have demonstrated that the Raman spectra region between 1000 cm⁻¹ and 1150 cm⁻¹ is sensitive to the conformational order of the alkyl chains. whiterose.ac.uk Specifically, the bands around 1060 cm⁻¹ and 1130 cm⁻¹ are assigned to the C-C stretching of trans segments, while the band near 1080 cm⁻¹ corresponds to the C-C stretching of gauche segments. whiterose.ac.uk The intensity ratio of these bands can be used to quantify the conformational order. An increase in the proportion of trans conformations is indicative of a more ordered, crystalline-like state, which can be influenced by factors such as concentration and temperature. whiterose.ac.uk

For this compound, changes in the Raman spectra can signify transitions between different phases, such as from a micellar to a more structured lamellar or hexagonal phase. whiterose.ac.uk These phase transitions are accompanied by a shift in the conformational equilibrium towards a higher number of trans conformers, reflecting a more ordered molecular packing. whiterose.ac.uk

Light Scattering Techniques for Aggregate Sizing and Dynamics

Light scattering techniques are fundamental in characterizing the size and dynamics of aggregates formed by amphiphilic molecules like this compound in solution.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and aggregates in suspension or solution. wikipedia.orgnih.gov DLS measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. wikipedia.org Smaller particles diffuse more rapidly, leading to faster fluctuations in the scattered light intensity. wikipedia.org

For this compound, DLS is instrumental in determining the hydrodynamic radius of its micelles or other self-assembled structures in aqueous solutions. google.com The technique can provide information on the size, size distribution, and polydispersity of these aggregates. nist.gov It is a valuable tool for studying the effects of concentration, temperature, and the presence of additives on the aggregation behavior of the surfactant. nih.gov

Table 1: Typical Parameters Obtainable from DLS Measurements

| Parameter | Description |

| Z-average Hydrodynamic Diameter | The intensity-weighted mean hydrodynamic size of the particle distribution. |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. |

| Size Distribution by Intensity | Provides information on the relative intensity of scattered light by particles of different sizes. |

This table is generated based on common DLS analysis outputs.

X-ray Scattering and Diffraction for Crystalline and Supramolecular Structures

X-ray scattering and diffraction are powerful methods for elucidating the crystalline and supramolecular organization of materials like this compound, providing information on atomic and nanoscale structures. malvernpanalytical.com

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a key technique for investigating the structure of matter on a length scale from a few nanometers to several hundred nanometers. researchgate.netmst.or.jp It is particularly well-suited for studying the size, shape, and arrangement of micelles, vesicles, and other supramolecular assemblies formed by surfactants in solution. researchgate.net SAXS provides information about larger-scale structures by analyzing the elastic scattering of X-rays at very small angles (typically 2θ < 10°). mst.or.jpnih.gov

In the case of this compound, SAXS can be used to determine the shape and dimensions of its aggregates, such as the radius of gyration (Rg) of micelles. nih.gov The scattering pattern can also reveal the type of liquid crystalline phase present (e.g., lamellar, hexagonal) by the position and spacing of the observed diffraction peaks. spectroscopyonline.com For instance, lamellar structures, which consist of alternating layers, produce characteristic equally spaced peaks in the SAXS profile. spectroscopyonline.com

Wide-Angle X-ray Diffraction (WAXD)

Wide-Angle X-ray Diffraction (WAXD), also referred to as Wide-Angle X-ray Scattering (WAXS), provides information about the short-range order and crystalline structure at the atomic level. nih.govresearchgate.net This technique analyzes X-rays scattered at larger angles and is used to determine the packing of molecules within a crystalline lattice. malvernpanalytical.com

For this compound, WAXD can be used to identify the crystalline phases present in the solid state and to study the packing of the hydrocarbon chains. The presence of sharp diffraction peaks indicates a well-ordered crystalline structure. The positions of these peaks can be used to calculate the lattice parameters. In the context of semi-crystalline polymers and soaps, WAXD can distinguish between crystalline and amorphous regions. malvernpanalytical.com

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are essential for characterizing the phase behavior and thermal stability of this compound. These methods measure changes in the physical properties of a material as a function of temperature.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are commonly employed to study the thermal transitions of soaps. cir-safety.org Research on various sodium stearates, including sodium 12-hydroxystearate, has revealed multiple phase transitions upon heating. cdnsciencepub.com For instance, thermograms of sodium 12-hydroxystearate show distinct thermal events that correspond to changes in the material's structure, such as transitions between different mesophases or the final melting point. cdnsciencepub.comacs.org

Thermogravimetric Analysis (TGA) can be used to evaluate the thermal stability and decomposition profile of the compound by monitoring its mass as a function of temperature. mdpi.com Studies on the oxidation of sodium have utilized TGA to identify different stages of reaction, such as surface oxidation and subsequent combustion, by observing weight changes at specific temperature ranges. mdpi.com

Polarized Light Microscopy for Mesophase and Birefringence Observation

Polarized Light Microscopy (PLM) is an essential optical technique for identifying and characterizing the liquid crystalline phases (mesophases) of materials like this compound. wikipedia.org Mesophases are states of matter intermediate between a crystalline solid and an isotropic liquid, possessing a degree of molecular order. This molecular order makes them optically anisotropic, meaning their refractive index varies with the direction of light polarization. wikipedia.org